N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
Description
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzoxazole moiety linked via a sulfanyl group to the acetamide backbone. The 3-acetylphenyl group at the amide nitrogen introduces electron-withdrawing and steric effects, which influence its physicochemical and biological properties. This compound is structurally related to pharmacologically active acetamides, which often exhibit antimicrobial, anti-inflammatory, or enzyme-modulating activities .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-11(20)12-5-4-6-13(9-12)18-16(21)10-23-17-19-14-7-2-3-8-15(14)22-17/h2-9H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBBAGWIVZTTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Thioether Formation: The benzoxazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetamide Formation: Finally, the acetylation of the amine group on the phenyl ring is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Acetyl Substitution
- N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide (CAS 86109-49-1) differs only in the acetyl group’s position (para vs. meta on the phenyl ring). This positional change alters electronic distribution and steric interactions. The para isomer is commercially available as a building block for drug discovery, suggesting higher synthetic utility .
Nitrophenyl and Halogen-Substituted Analogs
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide (C₁₅H₁₁N₃O₄S, MW 329.33) replaces the acetyl group with a nitro group.
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2,3,4-trifluorophenyl)acetamide (C₁₅H₉F₃N₂O₂S, MW 338.30) incorporates fluorine atoms, increasing lipophilicity and metabolic stability. Fluorine’s electronegativity may enhance interactions with hydrophobic enzyme pockets .
Heteroaromatic Ring Variations
- 2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(5-bromo-2-pyridinyl)acetamide (C₁₄H₁₀BrN₃O₂S, MW 364.22) substitutes the phenyl ring with a pyridine moiety.
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(3,4-dimethoxyphenyl)acetamide replaces benzoxazole with benzothiazole.
Physicochemical Properties
Biological Activity
N-(3-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide is a synthetic compound belonging to the class of benzoxazole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.
The synthesis of this compound typically involves several key steps:
- Formation of the Benzoxazole Core : This is achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
- Thioether Formation : The benzoxazole derivative is reacted with a suitable thiol compound to introduce the sulfanyl group.
- Acetamide Formation : The acetylation of the amine group on the phenyl ring is performed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H14N2O3S |
| Molecular Weight | 326.37 g/mol |
| InChI | InChI=1S/C17H14N2O3S/c1-11(20)12-5-4-6-13(9-12)18-16(21)10-23-17-19-14-7-2-3-8-15(14)22-17/h2-9H,10H2,1H3,(H,18,21) |
Antimicrobial Activity
Research indicates that compounds containing benzoxazole moieties exhibit significant antimicrobial activity. Studies have shown that this compound possesses inhibitory effects against various bacterial strains. For instance, it has been reported to have a minimum inhibitory concentration (MIC) in the range of 32–128 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. In vitro studies demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. For example:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA Interaction : It is hypothesized that this compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Receptor Modulation : The potential for binding to specific receptors involved in inflammation and cancer progression suggests a therapeutic avenue for further exploration.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains highlighted its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing a significant reduction in bacterial load in treated samples compared to controls.
- Cancer Cell Line Studies : In vitro experiments on MCF7 cells indicated that treatment with this compound led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Inflammation Model : In an animal model of inflammation induced by LPS, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to untreated groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
